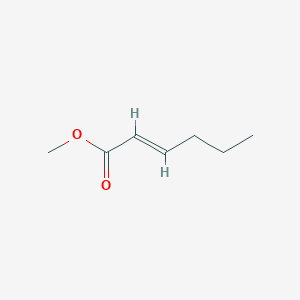

Methyl 2-hexenoate

Descripción

Overview of Research Trajectories for Methyl 2-hexenoate

Research involving this compound has followed several distinct trajectories. A primary area of focus is its application as a versatile building block in organic synthesis. ontosight.ailookchem.comcymitquimica.com The presence of both an ester and an alkene functionality allows it to be a precursor for a variety of more complex molecules. ontosight.ai

Another significant research avenue is in the field of flavor and fragrance chemistry, where the distinct sensory properties of its isomers are explored and utilized. lookchem.comontosight.ai This includes both the synthesis of the compound for use as a flavoring agent and the study of its natural occurrence and biosynthesis in plants and fruits. nih.gov

Furthermore, biocatalysis represents an emerging research trajectory. Studies in this area explore the use of enzymes for the synthesis or transformation of this compound and related compounds. jst.go.jp For example, research has investigated the hydroxylation of the related saturated compound, methyl hexanoate (B1226103), using enzymes to produce valuable hydroxylated derivatives. researchgate.net These research paths highlight the compound's versatility and sustained relevance in diverse areas of chemical science.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl (E)-hex-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h5-6H,3-4H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFUGBRNILVVWIE-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884724 | |

| Record name | 2-Hexenoic acid, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless mobile liquid; Fruity aroma | |

| Record name | (E,Z)-Methyl 2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

168.00 to 170.00 °C. @ 760.00 mm Hg | |

| Record name | Methyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

very slightly, Very slightly soluble in water; soluble in oils, Soluble (in ethanol) | |

| Record name | Methyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | (E,Z)-Methyl 2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.911-0.916 | |

| Record name | (E,Z)-Methyl 2-hexenoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1787/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13894-63-8, 2396-77-2 | |

| Record name | Methyl (E)-2-hexenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13894-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-hexenoate, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013894638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hexenoic acid, methyl ester, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hexenoic acid, methyl ester, (2E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (E)-hex-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.225 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Hexenoic acid, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.309 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 2-HEXENOATE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2DDU82182 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl 2E-hexenoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031500 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Methyl 2 Hexenoate and Analogues

Regio- and Stereoselective Synthetic Pathways

Knoevenagel Condensation Approaches to Unsaturated Esters

The Knoevenagel condensation is a versatile and widely used method for the formation of carbon-carbon double bonds. It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a weak base such as an amine. nih.govnih.gov For the synthesis of methyl 2-hexenoate, this would typically involve the condensation of butanal with a methyl ester containing an activated methylene group, such as methyl malonate or methyl acetoacetate.

The general mechanism proceeds through three main steps:

Deprotonation: The basic catalyst removes a proton from the active methylene compound, forming a nucleophilic enolate ion.

Nucleophilic Addition: The enolate attacks the carbonyl carbon of the aldehyde (butanal), forming a tetrahedral intermediate.

Dehydration: Following proton transfer, a molecule of water is eliminated to form the α,β-unsaturated product. nih.gov

To drive the reaction to completion, the water formed as a by-product is often removed, for example, by azeotropic distillation. nih.gov

A significant variation is the Doebner modification , which utilizes pyridine as the solvent and often a co-catalyst like piperidine. This modification is particularly useful when one of the activating groups on the methylene component is a carboxylic acid (e.g., malonic acid). The reaction is typically followed by decarboxylation to yield the α,β-unsaturated acid, which can then be esterified. nih.govbeilstein-journals.org For instance, the reaction of butanal with malonic acid under Doebner conditions would yield 2-hexenoic acid, which is then converted to this compound.

Table 1: Knoevenagel Condensation Reaction Parameters

| Parameter | Description | Typical Conditions for α,β-Unsaturated Ester Synthesis |

| Aldehyde | The carbonyl component. | Butanal |

| Active Methylene | A compound with a CH₂ group flanked by two electron-withdrawing groups. | Methyl Malonate, Methyl Acetoacetate |

| Catalyst | A weak base to facilitate deprotonation. | Piperidine, Diethylamine, Ammonium Acetate sigmaaldrich.com |

| Solvent | Medium for the reaction. | Ethanol, Toluene, Pyridine (Doebner) nih.govresearchgate.net |

| Temperature | Reaction temperature. | Often requires heating (reflux) beilstein-journals.org |

| Work-up | Isolation of the final product. | Typically involves extraction and distillation or chromatography. |

Esterification Techniques for Hexenoic Acids

The direct esterification of 2-hexenoic acid is a straightforward route to this compound. Several established methods can be employed for this transformation, with the Fischer and Steglich esterifications being two of the most common.

Fischer-Speier Esterification: This is a classic acid-catalyzed esterification where a carboxylic acid reacts with an excess of alcohol in the presence of a strong acid catalyst. northwestern.edunih.gov For the synthesis of this compound, 2-hexenoic acid would be refluxed with a large excess of methanol (B129727), which also serves as the solvent, and a catalytic amount of an acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). biosynth.com The reaction is an equilibrium process, and to achieve high yields, it is necessary to either use a large excess of the alcohol or remove the water as it is formed. northwestern.edubiosynth.com

Steglich Esterification: This method is a much milder alternative to the Fischer esterification and is particularly suitable for substrates that are sensitive to strong acids. nih.govorganic-chemistry.org The reaction uses dicyclohexylcarbodiimide (DCC) as a coupling agent to activate the carboxylic acid, and 4-dimethylaminopyridine (DMAP) as a catalyst. capes.gov.br The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (CH₂Cl₂). capes.gov.br A key feature of this method is the formation of dicyclohexylurea (DCU), a precipitate that can be removed by filtration, simplifying product purification. capes.gov.br This technique is advantageous for preserving the stereochemistry of the double bond in 2-hexenoic acid.

Table 2: Comparison of Esterification Methods for 2-Hexenoic Acid

| Feature | Fischer-Speier Esterification | Steglich Esterification |

| Reagents | 2-Hexenoic acid, excess Methanol, strong acid catalyst (e.g., H₂SO₄) | 2-Hexenoic acid, Methanol, DCC, DMAP (catalytic) |

| Conditions | Reflux temperature biosynth.com | Room temperature capes.gov.br |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution northwestern.edu | DCC-activated acid, DMAP-catalyzed acyl transfer organic-chemistry.org |

| By-products | Water northwestern.edu | Dicyclohexylurea (DCU) capes.gov.br |

| Advantages | Inexpensive reagents, simple procedure. | Mild conditions, high yields, suitable for acid-sensitive substrates. organic-chemistry.org |

| Disadvantages | Harsh acidic conditions, equilibrium reaction requires shifting. nih.gov | DCC is a known allergen, DCU can be difficult to remove completely. |

Organometallic Catalysis in C-C Bond Formation for Hexenoate Scaffolds

Organometallic cross-coupling reactions provide powerful tools for constructing the carbon framework of molecules like this compound with high precision.

Heck Reaction: The Mizoroki-Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. acs.org A plausible route to a this compound precursor could involve the reaction of a propyl or butyl halide with methyl acrylate. The reaction is typically catalyzed by a palladium(0) complex and requires a base. acs.org The choice of ligands for the palladium catalyst is crucial for controlling the regioselectivity and stereoselectivity of the product.

Suzuki Coupling: The Suzuki reaction is another palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.gov To synthesize a hexenoate scaffold, one could envision coupling a vinylboronic acid derivative with an alkyl halide, or an alkenyl halide with an alkylboronic acid. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. nih.gov The presence of a base is essential for the transmetalation step in the catalytic cycle. nih.gov

Palladium-Catalyzed Carbonylation: This class of reactions involves the introduction of a carbonyl group (CO) into an organic molecule using a palladium catalyst. It is a highly effective method for synthesizing esters, including α,β-unsaturated esters, from various precursors like halides and alkenes in the presence of an alcohol. northwestern.edunih.gov For example, the carbonylation of a 1-pentenyl halide in the presence of methanol and a palladium catalyst could directly yield this compound.

Olefin Metathesis: Ruthenium-catalyzed olefin cross-metathesis offers a direct route to α,β-unsaturated esters. This reaction involves the exchange of alkylidene fragments between two different alkenes. biosynth.com For instance, the cross-metathesis of 1-pentene with methyl acrylate, using a Grubbs-type ruthenium catalyst, could potentially form this compound and ethylene. The stereoselectivity of the resulting double bond (E vs. Z) can often be controlled by the choice of catalyst and reaction conditions. nih.gov

Enzymatic Synthesis and Biocatalytic Routes

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, are widely employed for esterification due to their high efficiency under mild conditions.

The enzymatic synthesis of this compound can be achieved through the direct esterification of 2-hexenoic acid with methanol. Lipases, such as Candida antarctica lipase (B570770) B (CALB), often in an immobilized form like Novozym 435, are highly effective catalysts for this transformation. nih.govfrontiersin.org These reactions are typically carried out in organic solvents to minimize water content, which would otherwise favor the reverse hydrolytic reaction. frontiersin.org

Key parameters influencing the efficiency of lipase-catalyzed esterification include:

Enzyme choice and form: Immobilized enzymes are generally preferred as they can be easily recovered and reused. mdpi.com

Solvent: The choice of solvent can significantly impact enzyme activity and stability.

Temperature: Reactions are conducted under mild temperature conditions, typically between 30-60°C.

Substrate Ratio: The molar ratio of the alcohol to the acid can be optimized to drive the equilibrium towards ester formation. nih.gov

Ene-reductases represent another class of enzymes that can be used in biocatalytic routes. These enzymes can selectively reduce carbon-carbon double bonds in α,β-unsaturated compounds, offering pathways to chiral saturated esters from unsaturated precursors. acs.org

Table 3: Parameters in Lipase-Catalyzed Synthesis of Flavor Esters

| Parameter | Influence on Reaction | Example Conditions |

| Lipase Source | Affects selectivity and activity. | Candida antarctica Lipase B (CALB), Aspergillus fumigatus lipase nih.gov |

| Immobilization | Enhances stability and allows for reuse. | Novozym 435 (Immobilized CALB) mdpi.com |

| Solvent | Influences substrate solubility and enzyme conformation. | n-Hexane, Toluene, or solvent-free systems nih.gov |

| Temperature | Optimal temperature balances reaction rate and enzyme stability. | 40°C nih.gov |

| Reactant Molar Ratio | Affects equilibrium position and reaction rate. | 1:1 to 1:2 (Acid:Alcohol) nih.govnih.gov |

| Water Activity | Low water content favors synthesis over hydrolysis. | Use of molecular sieves or organic solvents. |

Precursor Chemistry and Derivatization Strategies

Transformation of (Z)-2-hexenol via (Z)-2-hexenal

A key precursor-based strategy for synthesizing this compound involves the transformation of the readily available allylic alcohol, (Z)-2-hexenol. This multi-step process typically involves an initial oxidation of the alcohol to the corresponding aldehyde, (Z)-2-hexenal, followed by a subsequent conversion to the methyl ester.

The first step is the selective oxidation of (Z)-2-hexenol. This can be achieved using a variety of oxidizing agents. Mild reagents are preferred to avoid over-oxidation to the carboxylic acid or isomerization of the double bond. Common methods include:

Manganese(IV) oxide (MnO₂): This is a classic and effective reagent for the selective oxidation of allylic and benzylic alcohols to their corresponding aldehydes. acs.org

Biocatalytic Oxidation: Alcohol dehydrogenases (ADH) or alcohol oxidases (AOx) can be used for the selective and green oxidation of hexenol to hexenal. beilstein-journals.org

The intermediate, (Z)-2-hexenal, can then be converted to this compound. A particularly efficient approach is a one-pot tandem oxidation process. In this method, the alcohol is first oxidized to the aldehyde, which is then immediately converted to the ester in the same reaction vessel without isolation of the aldehyde intermediate. N-heterocyclic carbenes (NHCs) have been shown to catalyze the tandem oxidation of allylic alcohols to esters in the presence of an oxidant like MnO₂ and an alcohol like methanol. nih.govorganic-chemistry.orgacs.org This organocatalytic method is advantageous as it avoids the use of toxic heavy metals and proceeds under mild conditions. organic-chemistry.org The process involves the in-situ formation of an acyl-heteroazolium intermediate from the aldehyde, which is then readily attacked by methanol to yield the final ester product. acs.org

Utilization of 3-chloropropionic acid methyl ester

Methyl 3-chloropropionate serves as a precursor in certain synthetic routes to α,β-unsaturated esters like this compound. The strategy involves the transformation of the β-chloro ester into the target unsaturated system, typically through a sequence of carbon-carbon bond formation and elimination reactions.

A generalized approach involves the reaction of a suitable organometallic reagent with the ester functionality, followed by dehydration. For instance, the addition of a propyl organometallic reagent, such as propylmagnesium bromide, to methyl 3-chloropropionate would lead to a tertiary alcohol intermediate after workup. Subsequent acid-catalyzed dehydration of this alcohol would generate the double bond, potentially yielding a mixture of isomers including the desired this compound.

Alternatively, a nucleophilic substitution at the carbon bearing the chlorine atom, followed by an elimination step, can be envisioned. However, the reactivity of the ester group towards many nucleophiles complicates this approach, often requiring protection-deprotection steps or carefully selected reagents. The use of methyl 3-chloropropionate as a starting material highlights a synthetic pathway that builds the carbon skeleton from a C3 electrophilic block.

Asymmetric Synthesis of Chiral Hexenoate Derivatives

The synthesis of chiral derivatives of hexenoates, where a stereocenter is introduced into the molecule, is an area of significant research interest, driven by the need for enantiomerically pure compounds in various applications. Several advanced methodologies are employed to achieve high levels of stereocontrol.

One prominent strategy is the asymmetric conjugate addition to an α,β-unsaturated ester system. In this approach, a chiral catalyst or ligand directs the addition of a nucleophile to the β-carbon, creating a new stereocenter. For example, the use of external chiral ligands can control the conjugate addition of lithium amides or arylthiols to enoates, producing β-amino or β-thio esters with high enantioselectivity. acs.orgjst.go.jp This methodology can be adapted to introduce chirality at the C3 position of a hexenoate backbone. Similarly, tandem conjugate addition-enolate trapping sequences allow for the creation of multiple stereocenters in a single operation.

Catalytic asymmetric reactions involving β,γ-unsaturated precursors also provide a powerful route to chiral hexenoate analogues. These substrates possess multiple reactive sites, and chiral catalysts, often based on transition metals like copper or rhodium, can direct a wide range of transformations, including aldol reactions, annulations, and hydrogenations, with high enantioselectivity. nih.gov

Biocatalysis offers another sophisticated approach. Engineered enzymes, such as variants of myoglobin, can catalyze asymmetric carbene N-H insertions into diazo-esters, providing a pathway to chiral α-amino acid derivatives which can be precursors to chiral hexenoates. rochester.edu Furthermore, chemoenzymatic methods can be employed for the kinetic resolution of racemic mixtures. For instance, lipases can selectively acylate one enantiomer of a racemic alcohol precursor, allowing for the separation of the two stereoisomers, a technique applicable to the synthesis of all possible stereoisomers of a chiral ester.

These methods represent key strategies for accessing enantiomerically enriched hexenoate derivatives, moving beyond simple achiral syntheses to create complex, stereodefined molecules.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficient synthesis of this compound, predominantly as the thermodynamically favored (E)-isomer, relies heavily on the optimization of reaction conditions. The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly reliable method for this transformation, involving the reaction of a phosphonate-stabilized carbanion with an aldehyde (in this case, butanal). The optimization of this reaction is crucial for maximizing yield and stereoselectivity.

Key parameters that are systematically varied to optimize the HWE reaction include the choice of base, solvent, temperature, and the nature of the cation associated with the phosphonate carbanion. Studies have shown that these factors have a cumulative effect on the outcome of the reaction.

Aldehyde Structure: Increased steric bulk on the aldehyde generally leads to higher (E)-stereoselectivity.

Temperature: Higher reaction temperatures (e.g., 23 °C versus -78 °C) often favor the formation of the (E)-alkene, as it allows for equilibration to the more stable threo-intermediate which leads to the (E)-product.

Cation Choice: The nature of the metal cation in the base used for deprotonation significantly influences the stereochemical outcome. Lithium salts tend to provide higher (E)-selectivity compared to sodium or potassium salts. This is attributed to the ability of the smaller lithium cation to coordinate more strongly, influencing the transition state geometry.

Base and Solvent: The choice of base (e.g., NaH, LiHMDS, KHMDS) and solvent (e.g., THF, DMF) affects the solubility and reactivity of the phosphonate carbanion, thereby influencing both the reaction rate and the isomeric ratio of the product.

The interplay of these factors allows for the fine-tuning of the reaction to achieve high yields of the desired (E)-methyl 2-hexenoate.

| Parameter | Condition | Effect on (E)-Selectivity | Rationale |

|---|---|---|---|

| Temperature | Low (-78 °C) | Lower | Favors kinetic control, potentially leading to more (Z)-isomer. |

| High (23 °C) | Higher | Allows for thermodynamic equilibration of intermediates to the more stable configuration leading to the (E)-product. | |

| Cation | K+ | Lower | Affects the geometry and reversibility of the initial addition step. Smaller, more Lewis acidic cations like Li+ promote the formation of the more stable threo-intermediate. |

| Na+ | Moderate | ||

| Li+ | Higher | ||

| Aldehyde Steric Bulk | Increased Bulk | Higher | Steric hindrance in the transition state leading to the (Z)-isomer is more pronounced, thus favoring the pathway to the (E)-isomer. |

Mechanistic Investigations of this compound Formation

The formation of this compound is most commonly achieved through olefination reactions, and understanding the mechanisms of these transformations is fundamental to controlling the reaction outcome. The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are primary examples, providing reliable routes from an aldehyde (butanal) to the target α,β-unsaturated ester.

In the Horner-Wadsworth-Emmons (HWE) reaction , the mechanism begins with the deprotonation of a phosphonate ester (e.g., trimethyl phosphonoacetate) by a base to form a nucleophilic phosphonate carbanion. This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of butanal. This addition is the rate-limiting step and forms two diastereomeric intermediates. These intermediates subsequently eliminate a dialkylphosphate salt through a cyclic oxaphosphetane-like transition state to yield the alkene product. The stereoselectivity of the HWE reaction is largely determined by the relative stability of the diastereomeric intermediates and the reversibility of the initial addition step. For stabilized phosphonate carbanions, such as the one derived from trimethyl phosphonoacetate, the reaction is generally under thermodynamic control, leading preferentially to the more stable (E)-alkene.

The classical Wittig reaction follows a similar, though distinct, mechanistic pathway. It utilizes a phosphonium ylide instead of a phosphonate carbanion. The reaction of the ylide with the aldehyde proceeds via a concerted [2+2] cycloaddition to directly form an oxaphosphetane intermediate. This four-membered ring intermediate then decomposes in a retro-[2+2] cycloaddition to give the alkene and a phosphine oxide byproduct (e.g., triphenylphosphine oxide). The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which are analogous to the carbanions used in the HWE reaction for ester synthesis, typically yield predominantly (E)-alkenes. The strong P=O bond formed in the phosphine oxide byproduct provides a significant thermodynamic driving force for the reaction.

A third, mechanistically distinct pathway is the Reformatsky reaction . This reaction involves the treatment of an α-halo ester (e.g., methyl 2-bromoacetate) with zinc dust to form an organozinc reagent, often referred to as a Reformatsky enolate. This enolate then adds to the carbonyl group of butanal to form a β-hydroxy ester. Subsequent dehydration of this intermediate under acidic or basic conditions yields this compound. The key mechanistic feature is the formation of the relatively unreactive organozinc species, which selectively adds to aldehydes or ketones without reacting with the ester functionality.

Chemical Reactivity and Mechanistic Studies of Methyl 2 Hexenoate

Electrophilic and Nucleophilic Addition Reactions

The conjugated system in methyl 2-hexenoate presents two primary sites for nucleophilic attack: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). jove.com The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. openstax.orglibretexts.org

Conjugate addition, also known as Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the conjugated system, leading to a resonance-stabilized enolate intermediate. openstax.orglibretexts.org Subsequent protonation of this intermediate, typically at the α-carbon, yields the final saturated product. openstax.orglibretexts.org

The choice between 1,2-addition and 1,4-addition is largely influenced by the nature of the nucleophile. Stronger, "hard" nucleophiles such as Grignard reagents and organolithium compounds tend to favor direct attack at the carbonyl carbon (1,2-addition). jove.com In contrast, "soft" nucleophiles, including organocopper reagents (Gilman reagents), amines, and thiols, preferentially undergo conjugate addition. jove.com

Lithium diorganocopper reagents (R₂CuLi) are particularly effective for the conjugate addition of alkyl and aryl groups to α,β-unsaturated esters. openstax.orglibretexts.org This reaction is a valuable method for forming new carbon-carbon bonds. libretexts.org The general mechanism involves the attack of the diorganocopper reagent on the β-carbon, followed by the collapse of the intermediate to form the addition product. openstax.orglibretexts.org

Primary and secondary amines also readily add to α,β-unsaturated esters in a conjugate fashion to produce β-amino esters. libretexts.org While both 1,2- and 1,4-additions are possible and often reversible, the conjugate addition product is typically more thermodynamically stable and is therefore the major product under equilibrium conditions. libretexts.org

The double bond of this compound can participate in cycloaddition reactions. One notable example is the formal [4+2] cycloaddition, a variation of the Diels-Alder reaction. In a specific application, this compound was utilized in the synthesis of indolizidine (-)-209I. nih.gov This multi-step synthesis involved a cascade Michael addition/alkylation process, demonstrating the utility of the hexenoate moiety as a building block for complex heterocyclic structures. nih.gov

Another type of cycloaddition is the [3+2]-cycloaddition. While specific examples involving this compound are not prevalent in the provided literature, the general reactivity of α,β-unsaturated esters suggests their potential as dipolarophiles in such reactions. For instance, sydnones react with alkynes in a [3+2]-cycloaddition to form pyrazoles. beilstein-journals.org Similarly, γ-substituted enoldiazoacetates undergo copper(I)-catalyzed [3+3]-cycloaddition reactions with nitrones. rsc.org These examples highlight the broader potential for cycloaddition reactions involving unsaturated ester systems like this compound.

The intramolecular Diels-Alder (IMDA) reaction is another significant cycloaddition pathway. thieme-connect.de Although a direct IMDA reaction of a simple this compound derivative was not detailed, the principles of this reaction are applicable. The stereochemistry of IMDA reactions is often independent of the dienophile geometry. thieme-connect.de

Oxidation and Reduction Chemistry

The double bond and the ester functional group in this compound are both susceptible to oxidation and reduction under various conditions.

The carbon-carbon double bond of this compound can be reduced to a single bond through catalytic hydrogenation. This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). wikipedia.org

The most widely accepted mechanism for heterogeneous hydrogenation is the Horiuti-Polanyi mechanism. wikipedia.org This mechanism involves the following steps:

Adsorption of the unsaturated ester onto the surface of the metal catalyst.

Dissociation of molecular hydrogen into atomic hydrogen on the catalyst surface.

Stepwise addition of two hydrogen atoms to the carbons of the double bond. wikipedia.org

Homogeneous hydrogenation using soluble metal complexes is also possible. For instance, rhodium complexes have been used to hydrogenate methyl sorbate (B1223678) and methyl linoleate. researchgate.net These reactions can exhibit selectivity, with different complexes favoring the formation of various partially or fully saturated products. researchgate.net In some cases, a mixture of methyl hexenoate isomers and fully saturated methyl hexanoate (B1226103) is produced. researchgate.net

Transfer hydrogenation offers an alternative to using molecular hydrogen, employing hydrogen donor molecules like isopropanol (B130326) or formic acid. wikipedia.org

Table 1: Comparison of Hydrogenation Methods

| Method | Catalyst Type | Hydrogen Source | Key Features |

|---|---|---|---|

| Heterogeneous Catalysis | Solid (e.g., Pd, Pt, Ni) | H₂ gas | Widely used, Horiuti-Polanyi mechanism. wikipedia.org |

| Homogeneous Catalysis | Soluble metal complexes (e.g., Rhodium complexes) | H₂ gas | Can offer high selectivity. researchgate.net |

| Transfer Hydrogenation | Chiral catalysts | Donor molecules (e.g., isopropanol, formic acid) | Useful for asymmetric hydrogenation. wikipedia.org |

The double bond of this compound can be converted to an epoxide, a three-membered ring containing an oxygen atom. Epoxidation is typically achieved using a peroxy acid (peracid). acs.org The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond. acs.org

A study on the epoxidation of methyl trans-3-hexenoate by hydroperoxy radicals (HO₂) has provided detailed mechanistic insights. nih.govosti.gov This research highlights the importance of such reactions in understanding biodiesel combustion kinetics. nih.gov The study assessed the impact of temperature and pressure on the epoxidation pathways, considering both H-bonded and non-H-bonded conformers. nih.gov

The reactivity of the double bond towards epoxidation can be influenced by the electron-withdrawing nature of the ester group. In some cases, competing reactions like dihydroxylation can occur, which can be suppressed by controlling reaction conditions such as pH and solvent polarity.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. The reaction of ozone (O₃) with an alkene initially forms a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. Subsequent workup of the ozonide can yield aldehydes, ketones, or carboxylic acids, depending on the conditions used. The atmospheric oxidation of unsaturated esters, including those similar to this compound, is an area of active research due to their role as biogenic volatile organic compounds. researchgate.netnih.gov

Radical-initiated oxidation processes are also relevant to the chemistry of this compound. For instance, the oxidation of methyl hexanoate (the saturated analogue) has been studied to understand low-temperature combustion chemistry. acs.orgosti.gov While methyl hexanoate lacks a C=C double bond and thus does not undergo ozonolysis-type reactions, the study of its oxidation provides a baseline for understanding the more complex oxidation of unsaturated esters. acs.org The presence of a double bond in this compound introduces additional reaction pathways for radical attack. The gas-phase reactions of unsaturated esters with hydroxyl (OH) radicals are a key atmospheric degradation pathway. nih.gov

Hydrolysis and Transesterification Reactions

This compound, as an ester, can undergo hydrolysis to yield its corresponding carboxylic acid, (2E)-2-hexenoic acid, and methanol (B129727). ontosight.ai This reaction is a fundamental process in organic synthesis, allowing for the conversion of the ester back to its constituent acid and alcohol. ontosight.ai The presence of the double bond in the 2-position makes this compound a versatile intermediate for creating more complex molecules. ontosight.ai

Transesterification is another key reaction for methyl esters. This process involves exchanging the alkoxy group of the ester with another alcohol. psu.edu For instance, the transesterification of methyl esters with polyols is a method used to produce polyol esters. google.com In a general sense, a triglyceride can react with methanol in a transesterification reaction to form a methyl ester, a process central to biodiesel production. psu.edu This reaction is reversible, and an excess of the alcohol is often used to drive the equilibrium towards the products. psu.edu The efficiency of transesterification can be influenced by catalysts, with base catalysts like sodium or potassium hydroxide (B78521) being common for their economic and efficient nature. psu.edu Studies have also explored enhancing transesterification conversion by selectively removing byproducts like methanol using zeolite membranes. researchgate.net

Pyrolysis and Thermal Decomposition Pathways

The thermal decomposition, or pyrolysis, of methyl esters provides insight into their stability and breakdown mechanisms at elevated temperatures. While specific pyrolysis data for this compound is limited, studies on related methyl esters like methyl butanoate and methyl decanoate (B1226879) offer valuable information. The pyrolysis of methyl butanoate begins at around 800 K, initially forming methyl vinyl ketene (B1206846) and methanol. acs.org As the temperature increases to 1300 K, a more complex mixture of products is observed. acs.org

For larger methyl esters, a primary decomposition pathway is the four-center elimination of methanol to produce a ketene. acs.org At higher temperatures, fragmentation into radicals becomes a significant route. acs.org In the pyrolysis of hazelnut shells, this compound has been identified as a compound in the resulting bio-oil, with its concentration varying with the pyrolysis temperature. aip.org

Safety data sheets indicate that hazardous decomposition products are not expected under normal use conditions for methyl trans-2-hexenoate. chemicalbook.comfishersci.ie However, pyrolysis involves extreme temperatures where the molecule will break down.

Combustion Chemistry and Kinetic Modeling of Methyl Esters

The combustion of methyl esters, including methyl hexanoate (the saturated counterpart to this compound), is a complex process involving numerous elementary reactions and intermediate species. Kinetic modeling is a crucial tool for understanding and predicting the behavior of these fuels during combustion.

Low-Temperature Oxidation Chemistry

The low-temperature oxidation of methyl esters is characterized by a "cool flame" phenomenon and a negative temperature coefficient (NTC) region, where the rate of reaction decreases with increasing temperature. researchgate.netnih.gov This behavior is particularly evident in larger methyl esters like methyl hexanoate. researchgate.netosti.govresearchgate.netacs.org The low-temperature chemistry is primarily governed by the formation of hydroperoxides through sequential O₂ addition and isomerization reactions. nih.govacs.org

Studies on the chlorine-initiated oxidation of small-chain methyl esters have shown that at 550 K, HO₂-elimination is a selective process that predominantly produces conjugated methyl ester co-products. nih.gov For instance, the oxidation of methyl valerate (B167501) at this temperature yields methyl-2-pentenoate. nih.gov As the temperature rises, other HO₂-elimination pathways can become active. nih.gov The presence of a double bond in the alkyl chain, as in methyl 3-hexenoate, has been observed to suppress cool-flame behavior by inhibiting key isomerization reactions of peroxy radicals. psu.edu

The addition of ozone can significantly alter the oxidation chemistry, inducing an "extreme low-temperature chemistry" (ELTC) regime. nih.govacs.orgosti.gov This is likely initiated by H-atom abstraction from the methyl ester by oxygen atoms originating from ozone decomposition. nih.govacs.org

Radical Reaction Networks in Methyl Hexenoate Flames

In flames, the consumption of methyl esters is dominated by H-atom abstraction by radicals. nsc.ru For linear saturated methyl esters like methyl pentanoate and methyl hexanoate, the dominant reaction pathway involves the abstraction of a hydrogen atom from the C2 position (the carbon adjacent to the carbonyl group). nsc.ruresearchgate.netresearchgate.net The resulting radical is stabilized by resonance. nsc.ru

This initial radical then undergoes β-scission, a process where the molecule breaks at the bond beta to the radical site. nsc.ruresearchgate.netresearchgate.net In the case of the 2-methyl hexanoate radical, this decomposition produces methyl propenoate (MP2D) and an n-propyl radical. nsc.ruresearchgate.netresearchgate.net The n-propyl radical can further decompose to generate ethene and a methyl radical. nsc.ruresearchgate.netresearchgate.net Isomerization reactions within the methyl ester radicals can also lead to the formation of more of the favored 2-radical. nsc.ruresearchgate.netresearchgate.net

Intermediates and Product Formation in Combustion

A wide array of intermediate species are formed during the combustion of methyl esters. In premixed laminar flames of methyl pentanoate and methyl hexanoate, identified intermediates include methyl radical, methane, acetylene, ethene, formaldehyde, methanol, propyne, ketene, and propene, among others. nsc.ru The mole fractions of these intermediates are similar in flames of both fuels under the same conditions, suggesting common combustion pathways. nsc.ru

Ethene and methyl propenoate are major intermediate products in the combustion of linear saturated methyl esters. nsc.ruresearchgate.netresearchgate.net The early formation of carbon dioxide is also a notable feature of methyl ester combustion, resulting from the decomposition of the CH₃OCO radical. nsc.ru In the low-temperature oxidation of methyl hexanoate, various oxygenated intermediates are formed, and their analysis provides insight into the branching ratios for the formation of different methyl hexanoate radicals and the decomposition of hydroperoxyalkyl radicals. osti.govresearchgate.net

Advanced Analytical and Spectroscopic Characterization in Research

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating Methyl 2-hexenoate from complex mixtures and quantifying its presence. These methods leverage the differential partitioning of the compound between a mobile and a stationary phase to achieve separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like this compound. In this technique, the compound is vaporized and separated in a gas chromatograph before being detected and identified by a mass spectrometer. The retention time in the GC column provides a preliminary identification, which is then confirmed by the mass spectrum—a unique fragmentation pattern that acts as a molecular fingerprint.

GC-MS is utilized for both qualitative and quantitative analysis. For instance, it can be used to determine the purity of a this compound sample, with a typical assay by GC being ≥94.0%. thermofisher.comthermofisher.com The technique is also applied in broader analytical contexts, such as the determination of analytes in complex samples like aged cava sparkling wine, where it is used in conjunction with extraction methods like simultaneous distillation extraction (SDE) and closed-loop stripping analysis (CLSA). scientificlabs.ie

The choice of the GC column's stationary phase is critical for achieving optimal separation. For esters like this compound, columns with moderate polarity are often employed. scienceopen.com For example, a DB-Wax capillary column has been used for the analysis of (E)-2-Hexenoic acid, methyl ester. nist.gov The separation of a series of methyl esters, including methyl hexanoate (B1226103), has been demonstrated on various stationary phases, highlighting the versatility of GC in resolving complex mixtures. scienceopen.comresearchgate.net

The mass spectrum of this compound exhibits characteristic peaks that aid in its identification. For instance, in the GC-MS analysis of methyl (E)-3-methyl-2-hexenoate, prominent peaks are observed at m/z 111 and 142. nih.gov Similarly, for methyl (E)-2-methylhex-2-enoate, the top peak is at m/z 55 with another significant peak at m/z 142. nih.gov

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of compounds that may not be suitable for GC due to low volatility or thermal instability. It is particularly valuable for the separation of isomers, which often exhibit very similar physical properties. While specific HPLC methods for the isomer separation of this compound are not extensively detailed in the provided context, the principles of HPLC suggest its applicability. Reverse-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase, is a common mode for separating organic molecules. sielc.com For instance, a method for analyzing Methyl 2-((2-oxo-2-phenylethyl)amino)benzoate uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com Such a system could be adapted for the separation of the (E) and (Z) isomers of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the detailed molecular structure of organic compounds. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectral Analysis

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. In the ¹H NMR spectrum of an ester like this compound, distinct signals are expected for the methyl ester protons, the vinylic protons, and the protons of the alkyl chain. The integration of the peak areas corresponds to the ratio of the protons in each environment. docbrown.info For example, in a related compound, methyl hexanoate, the methyl ester protons (O-CH₃) typically appear as a singlet around 3.67 ppm. nih.gov The protons on the carbon chain will have characteristic chemical shifts and splitting patterns depending on their neighboring protons.

¹³C NMR Spectral Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the spectrum. ksu.edu.sa The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it. For this compound, the carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of 165-175 ppm. The sp² hybridized carbons of the double bond will also have characteristic shifts in the olefinic region of the spectrum. The sp³ hybridized carbons of the alkyl chain and the methyl ester group will appear at higher field (lower ppm values). For instance, in the related saturated ester, methyl hexanoate, the carbonyl carbon appears at 174.53 ppm, and the methoxy (B1213986) carbon at 51.66 ppm. nih.gov

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. mdpi.com The technique is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. mdpi.comresearchgate.net

In the IR spectrum of this compound, the most prominent absorption band is typically the C=O stretching vibration of the ester carbonyl group, which appears as a strong peak in the region of 1700-1750 cm⁻¹. The C=C stretching vibration of the alkene will appear around 1650 cm⁻¹. The C-O stretching vibrations of the ester group will give rise to bands in the 1000-1300 cm⁻¹ region. The C-H stretching vibrations of the alkyl and vinylic groups will be observed around 2850-3100 cm⁻¹. The application of FTIR can be seen in monitoring reaction progress by tracking the formation of the carbonyl group.

Mass Spectrometry (MS) Fragmentation Analysis and Mechanisms

Mass spectrometry is a critical tool for elucidating the structure of organic molecules like this compound by analyzing the mass-to-charge ratio of ions generated from the parent molecule. The fragmentation patterns are often predictable and provide a roadmap to the molecule's assembly.

In Electron Ionization Mass Spectrometry (EI-MS), the this compound molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺•), which is a radical cation. msu.edu This molecular ion is often unstable and undergoes fragmentation through various pathways. For α,β-unsaturated esters, these fragmentation processes are influenced by the ester functional group and the carbon-carbon double bond. researchgate.net

Key fragmentation pathways for this compound include:

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. A common fragmentation is the loss of the methoxy radical (•OCH₃), resulting in the formation of an acylium ion [M - 31]⁺. Another α-cleavage can lead to the loss of the acyl group. libretexts.org

McLafferty Rearrangement: This is a characteristic rearrangement for carbonyl compounds with a sufficiently long alkyl chain. libretexts.orgcreative-proteomics.com It involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state, followed by the cleavage of the β-carbon-γ-carbon bond. This results in the elimination of a neutral alkene (propene in this case) and the formation of a radical cation.

Cleavage related to the alkyl chain: Fragmentation of the C-C bonds within the hexenyl chain produces a series of alkyl and alkenyl carbocations. msu.edu

The resulting mass spectrum displays peaks corresponding to the molecular ion and these various fragment ions. The relative abundance of each peak provides information about the stability of the ions and the favorability of the fragmentation pathways.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure / Origin | Fragmentation Pathway |

|---|---|---|

| 128 | [C₇H₁₂O₂]⁺• | Molecular Ion (M⁺•) |

| 97 | [M - OCH₃]⁺ | α-Cleavage (Loss of methoxy radical) |

| 87 | [C₄H₇O₂]⁺ | McLafferty-type rearrangements |

| 69 | [C₅H₉]⁺ | Cleavage of the ester group |

| 55 | [C₄H₇]⁺ | Alkenyl fragment from chain cleavage |

To definitively confirm fragmentation mechanisms, such as the McLafferty rearrangement, researchers employ isotopic labeling, most commonly with deuterium (B1214612) (²H). researchgate.net By strategically replacing hydrogen atoms with deuterium atoms at specific positions in the this compound molecule, the mass of the resulting fragments will shift in a predictable manner, allowing for the precise tracking of atom movements during fragmentation. fu-berlin.de

For instance, to verify the classic McLafferty rearrangement, the hydrogen atoms on the γ-carbon (C4) of the hexenoate chain would be replaced with deuterium. If the rearrangement proceeds as expected, the deuterium atom will be transferred to the carbonyl oxygen, and the resulting fragment ion will show a mass increase of one unit compared to the unlabeled compound. Observing this specific mass shift provides unambiguous evidence for the proposed pathway. researchgate.net

Deuterium labeling is also invaluable for unraveling more complex fragmentation and rearrangement processes, including potential double-bond migrations that can occur prior to or during fragmentation in unsaturated systems. researchgate.netresearchgate.net High-resolution mass spectrometry is often used in conjunction with these labeling studies to confirm the elemental composition of each fragment ion. fu-berlin.de

Other Spectroscopic Techniques (e.g., UV-Vis, Raman) for Specific Research Questions

While mass spectrometry deconstructs the molecule, other spectroscopic techniques provide holistic information about its electronic structure and vibrational modes.

UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. This compound, as an α,β-unsaturated ester, possesses a conjugated system (C=C-C=O) which acts as a chromophore. This system gives rise to characteristic absorption bands in the UV region. The primary absorption of interest is the intense π → π* transition, which involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital. A weaker n → π* transition, involving a non-bonding electron from the carbonyl oxygen, is also expected. The position of the maximum absorbance (λ_max) is sensitive to the solvent and substitution on the chromophore.

| Electronic Transition | Typical λ_max Range (nm) | Molar Absorptivity (ε) | Notes |

|---|---|---|---|

| π → π | 200 - 230 | High (>10,000 L mol⁻¹ cm⁻¹) | Strong absorption characteristic of the conjugated system. |

| n → π | ~300 - 350 | Low (10 - 100 L mol⁻¹ cm⁻¹) | Weak, often appears as a shoulder on the π → π* peak. |

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to infrared (IR) spectroscopy. It detects the inelastic scattering of monochromatic light, which corresponds to the vibrational modes of the molecule. Raman is particularly effective for observing symmetric, non-polar, or weakly polar bonds. For this compound, key vibrational modes can be assigned to specific functional groups. The C=C double bond stretch of the conjugated system gives a strong and characteristic Raman signal. The C=O carbonyl stretch is also a prominent feature. researchgate.net Analysis of these and other bands, such as C-H and C-O stretches, provides a detailed vibrational fingerprint of the molecule. researchgate.net

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Notes |

|---|---|---|

| ~1720-1740 | C=O Stretch (Carbonyl) | Strong intensity, characteristic of esters. researchgate.net |

| ~1650-1660 | C=C Stretch (Alkene) | Strong intensity, characteristic of the conjugated double bond. |

| ~1440-1460 | C-H Bending (Scissoring) | Related to the alkyl chain and methyl group. researchgate.net |

| ~1150-1300 | C-O Stretch (Ester linkage) | Provides information on the ester functionality. |

| ~2800-3000 | C-H Stretch | Region with multiple bands from alkyl and vinyl C-H bonds. researchgate.net |

Biochemical and Biological Research Perspectives of Methyl 2 Hexenoate

Biosynthetic Pathways in Natural Systems

Plant Metabolism and Volatile Organic Compound (VOC) Production

Methyl 2-hexenoate is a volatile organic compound (VOC) that contributes to the aromatic profile of various plants. Its biosynthesis is intrinsically linked to the metabolism of fatty acids. Research has demonstrated that the production of this compound in pear fruits can be significantly increased by supplying fatty acid precursors such as linoleic acid and linolenic acid. mdpi.com When these fatty acids are absorbed by the fruit, they are channeled into the synthesis of straight-chain esters, alcohols, and aldehydes, including this compound. mdpi.com

In a more specific pathway identified in the medicinal plant Achyranthes bidentata, methyl (E)-2-hexenoate is produced from (Z)-2-hexenol. researchgate.net This biotransformation is a key step in the plant's volatile emission in response to certain stimuli. Interestingly, the common plant precursor (Z)-3-hexenal is only minimally converted to methyl (E)-2-hexenoate in this plant, suggesting a specialized and efficient metabolic route from (Z)-2-hexenol. researchgate.net

The following table summarizes the precursor relationship in the biosynthesis of this compound:

| Precursor | Resulting Compound | Plant |

|---|---|---|

| Linoleic Acid | This compound | Pear |

| Linolenic Acid | This compound | Pear |

Genetic Determinism of this compound Biosynthesis

The production of this compound in plants is not merely a product of metabolic precursor availability; it is also under genetic control. Studies involving genome-wide association studies (GWAS) in strawberry breeding populations have successfully identified a novel quantitative trait locus (QTL) associated with the production of this compound. ugm.ac.ideneuro.orgthegoodscentscompany.com QTLs are sections of DNA that are closely linked to the genes responsible for a particular trait, in this case, the synthesis of a specific volatile compound.

The discovery of a QTL for this compound provides strong evidence for the genetic determinism of its biosynthesis. ugm.ac.ideneuro.orgthegoodscentscompany.com This finding opens up possibilities for marker-assisted selection in plant breeding programs, aiming to enhance the flavor and aroma profiles of fruits like strawberries by selecting for the genetic markers associated with higher this compound production.

Role of Jasmonate in Eliciting Production

The biosynthesis of this compound can be induced by plant signaling molecules, particularly jasmonates. In Achyranthes bidentata, the application of methyl jasmonate (MeJA) has been shown to elicit the production of methyl (E)-2-hexenoate from (Z)-2-hexenol via a (Z)-2-hexenal intermediate. researchgate.netresearchgate.netwikipedia.org Methyl jasmonate is a well-known plant hormone involved in defense responses against herbivores and pathogens, and its application can trigger the production of a wide array of defensive VOCs.

The elicitation of methyl (E)-2-hexenoate by MeJA suggests a role for this compound in the plant's induced defense system. researchgate.netresearchgate.netwikipedia.org When the plant perceives a threat, it can upregulate the jasmonate signaling pathway, leading to the production of volatile compounds like methyl (E)-2-hexenoate that may act as deterrents to attackers or as signals to attract natural enemies of the herbivores.

Interactions with Biological Systems

Microbial Metabolism and Biotransformation

While the biosynthesis of this compound is well-documented in plants, its interaction with microbial systems is an area of ongoing research. Microorganisms are known for their vast metabolic capabilities, including the biotransformation of various organic compounds, which can lead to the production of novel flavor and aroma molecules. eneuro.orglu.se

Studies on anaerobic degradation of related compounds provide some insight. For instance, the anaerobic degradation of n-hexane by a denitrifying betaproteobacterium, strain HxN1, involves the formation of intermediates such as methyl (E)-2-methyl-2-hexenoate. oup.com This suggests that microbial pathways exist for the modification of hexenoate structures.

Furthermore, research on lactic acid bacteria (LAB) has demonstrated their ability to biotransform precursors into a variety of flavor esters. lu.se For example, LAB can convert n-butanol into compounds like butyl hexanoate (B1226103). lu.se Although not a direct metabolism of this compound, this highlights the potential of microorganisms to esterify or modify related C6 compounds. The general processes of microbial metabolism, such as fermentation and the use of precursors for de novo synthesis, are fundamental to the production of many bio-flavors. eneuro.orglu.senih.gov

Olfactory Receptor Interactions and Cross-Adaptation Studies

The perception of this compound by animals is mediated by specific olfactory receptors (ORs). In the fruit fly, Drosophila melanogaster, the olfactory receptor Or22a is known to respond to a range of esters, including methyl hexanoate, a close structural analog of this compound. researchgate.netresearchgate.netresearchgate.net The sensitivity of Or22a to methyl hexanoate can vary significantly across different Drosophila species, suggesting an evolutionary adaptation of the olfactory system to specific food sources. google.com For instance, Drosophila sechellia, a specialist that feeds on noni fruit, which is rich in methyl esters, exhibits a higher sensitivity of its Or22a neurons to methyl hexanoate compared to the generalist Drosophila melanogaster. google.com

Cross-adaptation studies, which investigate how exposure to one odorant affects the perception of another, provide further insights into the mechanisms of olfactory perception. Research on 3-methyl-2-hexenoic acid (3M2H), an isomer of the acid component of this compound, and its methyl esters (ME3M2H) has shown that these structurally similar but perceptually distinct odorants can cross-adapt. Specifically, adaptation to the pleasant, fruity-smelling ME3M2H can reduce the perceived intensity of the sweaty-smelling 3M2H. This phenomenon is thought to be influenced by the degree of structural similarity between the compounds, suggesting that they may interact with some of the same olfactory receptors.

The following table presents findings from olfactory receptor studies with compounds structurally related to this compound:

| Organism | Olfactory Receptor/System | Compound | Finding |

|---|---|---|---|

| Drosophila melanogaster | Or22a | Methyl hexanoate | Or22a responds to methyl hexanoate. researchgate.netresearchgate.netresearchgate.net |

| Drosophila sechellia | Or22a | Methyl hexanoate | Shows increased sensitivity to methyl hexanoate compared to D. melanogaster. google.com |

Potential as a Biofumigant

Biofumigation is an agricultural strategy that involves the use of volatile compounds released from the breakdown of plant or microbial biomass to control soil-borne pests and pathogens. These naturally derived volatiles can serve as a more environmentally benign alternative to synthetic chemical fumigants. This compound, a volatile organic compound (VOC) found in various plants, has been investigated for its potential role in such applications due to its inherent antimicrobial properties.

Research has demonstrated the antifungal activity of this compound. In a controlled laboratory setting, this compound was shown to be active in inhibiting the development of mold, suggesting its potential as a fumigant. wur.nl While widespread application as a commercial biofumigant has not been extensively documented, its presence as a natural plant volatile with antimicrobial characteristics is noteworthy.

The table below summarizes the reported antifungal or related bioactivity of this compound and its close precursor, highlighting their potential in pest and pathogen management.

| Compound | Activity | Target Organism(s) | Research Context |

| This compound | Antifungal (mold inhibition) | Mold | Laboratory (desiccator) study wur.nl |

| (E)-2-hexenal | Natural fumigant, antifungal | Aspergillus flavus | In vitro and in vivo (peanut seeds) researchgate.net |

| trans-2-Hexenal | Fungicidal | Monilinia laxa (stone fruit pathogen), Penicillium expansum (pears and apples) | Post-harvest disease control google.com |

Enzymatic Processes Involving this compound or its Precursors/Metabolites

The biosynthesis and metabolism of this compound in biological systems are governed by specific enzymatic reactions. Research has begun to elucidate these pathways, particularly in plants where this compound contributes to the volatile profile.

A key pathway for the production of methyl (E)-2-hexenoate has been identified in the medicinal plant Achyranthes bidentata. In response to the plant hormone methyl jasmonate, which signals stress or damage, the plant metabolizes (Z)-2-hexenol into methyl (E)-2-hexenoate, with (Z)-2-hexenal acting as an intermediate. This biotransformation indicates the presence of specific enzymes capable of the oxidation of the alcohol precursor followed by an esterification step.

While the specific enzymes responsible for the final esterification step in A. bidentata have not been fully characterized, the synthesis of esters in biological systems is commonly catalyzed by enzymes such as esterases and lipases. These enzymes can facilitate esterification (reaction of a carboxylic acid and an alcohol) or transesterification (exchange of the alcohol or acid moiety of an ester). The synthesis of structurally similar short-chain flavor esters, like ethyl hexanoate, is often achieved using lipases from various microbial sources, such as Rhizomucor miehei and Candida antarctica. researchgate.netasianpubs.org It is plausible that a similar enzymatic mechanism, likely involving a carboxylesterase or an acyltransferase, is responsible for the methylation of 2-hexenoic acid or the transesterification of a related ester to form this compound. For example, the Mycobacterium smegmatis acyltransferase (MsAcT) has been shown to catalyze the synthesis of various esters, although it exhibits poor reactivity with longer chain esters like methyl hexanoate. rsc.org

The microbial degradation of esters is also an important enzymatic process. While the specific pathway for this compound is not extensively detailed, bacteria are known to degrade aliphatic hydrocarbons and esters. A common mechanism involves the hydrolysis of the ester bond by esterases to yield a carboxylic acid and an alcohol, which are then further metabolized through pathways like β-oxidation. mdpi.com

The table below outlines the known and putative enzymatic processes related to this compound.

| Process | Precursor(s)/Substrate(s) | Product(s) | Organism/Enzyme Class |

| Biosynthesis | (Z)-2-Hexenol, (Z)-2-Hexenal | Methyl (E)-2-hexenoate | Achyranthes bidentata |

| Putative Synthesis | 2-Hexenoic acid, Methanol (B129727) | This compound | Esterase / Lipase (B570770) |

| Putative Degradation | This compound, Water | 2-Hexenoic acid, Methanol | Esterase / Hydrolase |

Role in Inter- and Intra-species Chemical Communication

This compound plays a significant role as a semiochemical, a chemical substance that carries a message, in the communication between different species (interspecific) and within the same species (intraspecific). Its volatility allows it to travel through the environment and be detected by various organisms, influencing their behavior.

A prominent example of its role in interspecific communication is its function as a kairomone for the invasive fruit fly, Drosophila suzukii (spotted wing drosophila). Kairomones are chemical signals that benefit the receiver but not the emitter. This compound is one of the volatile compounds emitted by ripe Chinese bayberry (Myrica rubra) fruits. researchgate.net Research has shown that this compound elicits an electrophysiological response in the antennae of D. suzukii and acts as an attractant, guiding the flies to their host plant for feeding and oviposition. researchgate.neteuropa.eu A synthetic blend containing methyl (E)-2-hexenoate, along with other volatiles, has been successfully used in field traps to capture both male and female D. suzukii. researchgate.netresearchgate.net

In addition to its role as a kairomone, there is evidence suggesting that this compound may be a component of the aggregation pheromone of the bean bug, Riptortus clavatus. wur.nl Aggregation pheromones are intraspecific signals that cause individuals of the same species to gather at a specific location, often for mating or to exploit a food source. While the primary components of the R. clavatus aggregation pheromone have been identified as other esters, the complex volatile profiles of insects often include multiple compounds that can modulate the signal.

The table below details the known roles of this compound in chemical communication.

| Type of Communication | Role of Compound | Emitter Organism | Receiver Organism | Behavioral Response |

| Interspecific | Kairomone | Chinese bayberry (Myrica rubra) | Spotted wing drosophila (Drosophila suzukii) | Attraction, Host location researchgate.neteuropa.eu |

| Intraspecific (putative) | Aggregation Pheromone Component | Bean bug (Riptortus clavatus) | Bean bug (Riptortus clavatus) | Aggregation wur.nl |

Environmental Fate and Degradation Mechanisms in Research

Biodegradation Pathways in Aqueous and Soil Environments

The principal mechanism for the removal of methyl 2-hexenoate from the environment is biodegradation. As a member of the fatty acid methyl ester (FAME) group, it is readily broken down by microorganisms in both water and soil. lyellcollection.orgconcawe.eu The general pathway for the metabolism of FAMEs is a multi-step process that is similar under both aerobic and anaerobic conditions. lyellcollection.org

This compound is susceptible to degradation by microorganisms under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. lyellcollection.org Studies on FAMEs report that they are readily biodegradable. lyellcollection.orgeuropa.eueuropa.eu For instance, in standard screening tests using sewage sludge, which has a high concentration of acclimated biomass, 60-100% of similar esters were mineralized to carbon dioxide within 21 to 28 days under aerobic conditions. lyellcollection.org

Under anaerobic conditions, the biodegradation of FAMEs is also efficient. lyellcollection.org Research on unsaturated FAMEs under sulfate-reducing conditions has shown that the rate of biodegradation can increase with the number of double bonds in the fatty acid chain, which is relevant to the unsaturated nature of this compound. nih.gov The biodegradation of FAMEs under anaerobic conditions can lead to the generation of methane. lyellcollection.orgconcawe.eu

While direct studies on this compound are limited, research on the anaerobic degradation of n-hexane by the denitrifying bacterium Betaproteobacterium strain HxN1 identified a closely related compound, methyl (E)-2-methyl-2-hexenoate, as a metabolite. nih.govresearchgate.net This finding suggests a plausible pathway for the breakdown of the α,β-unsaturated ester structure under anaerobic conditions.

The initial and crucial step in the biodegradation of this compound is enzymatic hydrolysis. lyellcollection.orgresearchgate.net This reaction is catalyzed by lipase (B570770) enzymes, which are produced by a wide range of microorganisms. arcjournals.org The ester bond is cleaved, yielding 2-hexenoic acid and methanol (B129727). lyellcollection.org

General Hydrolysis Reaction: this compound + H₂O ---(Lipase)--> 2-Hexenoic Acid + Methanol

Following this initial hydrolysis, the resulting products are further metabolized. The free fatty acid, 2-hexenoic acid, typically undergoes β-oxidation, where two-carbon units are sequentially removed. lyellcollection.org The methanol produced is also readily biodegraded under both aerobic and anaerobic conditions. lyellcollection.org

It is important to distinguish between enzymatic and abiotic hydrolysis. While the ester bond can be hydrolyzed by water alone, this process is generally slow. For related FAMEs, the abiotic hydrolysis half-life in water at neutral pH is estimated to be greater than one year. europa.eueuropa.eu Therefore, in the environment, enzymatic hydrolysis is the dominant and significantly faster degradation pathway, making abiotic hydrolysis a non-relevant process in comparison to the rapid biological degradation. europa.eueuropa.eu

Mobility and Adsorption Studies in Environmental Compartments

The mobility of this compound in soil and its partitioning between water, soil, and sediment are determined by its adsorption characteristics. The key parameter for this is the organic carbon-water (B12546825) partition coefficient (Koc). chemsafetypro.com A low Koc value indicates weak adsorption to soil and organic matter, suggesting high mobility, while a high Koc value indicates strong adsorption and low mobility. chemsafetypro.comucanr.edu